L-Threoninol

Catalog No.
S714016
CAS No.
3228-51-1
M.F
C4H11NO2
M. Wt
105.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Threoninol

CAS Number

3228-51-1

Product Name

L-Threoninol

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1

InChI Key

MUVQIIBPDFTEKM-QWWZWVQMSA-N

SMILES

CC(C(CO)N)O

Synonyms

L-Threoninol;3228-51-1;(2R,3R)-2-aminobutane-1,3-diol;UNII-A16V466XOD;(2R,3R)-2-Amino-1,3-butanediol;515-93-5;H-Threoninol;Threoninol,L-;(L)-threoninol;H-Thr-ol;AmbotzFAL1016;AC1M0S4H;SCHEMBL606176;469963_ALDRICH;A16V466XOD;Jsp005972;CTK3J2370;MolPort-003-933-983;MUVQIIBPDFTEKM-QWWZWVQMSA-N;ACT04168;ACT10787;ZINC2436826;ANW-58833;CT-008;AKOS006237680

Canonical SMILES

CC(C(CO)N)O

Isomeric SMILES

C[C@H]([C@@H](CO)N)O

Potential Role in Glycine Synthesis:

Studies suggest L-threoninol might play a role in glycine production. L-threonine can be converted to L-threoninol by threonine dehydrogenase, and further metabolized to glycine. This pathway might be relevant in the central nervous system, where glycine acts as an inhibitory neurotransmitter. However, more research is needed to understand the exact role of L-threoninol in this process [].

Investigations in C. elegans:

Research using the roundworm C. elegans has shown that L-threoninol levels increase with dietary restriction, a calorie-reduction regimen known to promote lifespan. This suggests a potential link between L-threoninol and longevity, but the mechanisms are not fully elucidated. Further studies are required to determine if similar effects translate to mammals [].

Other Potential Applications:

Preliminary research suggests L-threoninol might have other biological effects, including:

  • Modulating immune function []
  • Impacting muscle protein synthesis []

L-Threoninol is a chemical compound that serves as a reduction product of L-threonine, an essential amino acid. Its chemical structure is characterized by the presence of a hydroxyl group and an aldehyde functional group, making it a unique member of the threonine family. The molecular formula for L-threoninol is C4H9NO3, with a molar mass of approximately 119.12 g/mol. This compound is noted for its solubility in water and its potential applications in biochemical research and biotechnology .

Due to its functional groups. Key reactions include:

  • Reduction Reactions: L-Threoninol can be synthesized from L-threonine through reduction processes, typically involving reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Condensation Reactions: It can undergo condensation with other nucleophiles to form more complex molecules, which is essential in synthetic organic chemistry .
  • Ligations: L-Threoninol can be involved in template-directed ligation reactions, where it acts as a nucleic acid analogue, showcasing its utility in the synthesis of nucleic acid structures .

L-Threoninol exhibits biological activity primarily through its role as a nucleic acid analogue. It has been shown to form stable duplex structures and four-way junctions that are non-toxic and non-immunogenic, making them suitable for therapeutic applications . Additionally, it has potential implications in gene therapy and molecular diagnostics due to its stability and ability to interact with biological systems without eliciting an immune response .

The synthesis of L-threoninol can be accomplished through several methods:

  • Chemical Reduction: The most common method involves the reduction of L-threonine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Template-Directed Synthesis: Recent studies have explored the use of template-directed methods to synthesize acyclic L-threoninol nucleic acids, demonstrating high yields and specificity under optimized conditions .
  • Enzymatic Methods: Enzymatic pathways utilizing threonine aldolase have been investigated for synthesizing L-threoninol in a more controlled manner, although this approach is less common .

L-Threoninol has several notable applications:

  • Nucleic Acid Research: It is utilized in the development of nucleic acid structures for therapeutic purposes, including drug delivery systems and diagnostic tools .
  • Biotechnology: Its unique properties make it suitable for use in bioconjugation techniques and the assembly of biomolecular complexes .
  • Synthetic Organic Chemistry: L-Threoninol serves as a building block for synthesizing more complex organic compounds through various

Studies on L-threoninol's interactions focus primarily on its compatibility with other biomolecules. It has been shown to form stable complexes with DNA and RNA strands, enhancing the stability of these structures under physiological conditions. Research indicates that L-threoninol's ability to participate in hydrogen bonding and other non-covalent interactions plays a crucial role in its effectiveness as a nucleic acid analogue .

L-Threoninol shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
L-ThreonineAmino AcidEssential amino acid; precursor to glycine and serine
SerineAmino AcidHydroxyl group; involved in protein synthesis
Acyclic ThreoninolNucleic Acid AnalogueNon-toxic; stable four-way junctions
D-ThreoninolStereoisomerDifferent stereochemistry; less biologically active

L-Threoninol's uniqueness lies in its dual role as both a biochemical building block and a synthetic compound capable of forming stable nucleic acid-like structures, which sets it apart from traditional amino acids like L-threonine and serine.

L-Threoninol, systematically named (2R,3R)-2-amino-1,3-butanediol, is characterized by its chiral centers and hydroxyl-rich structure. Key properties include:

PropertyValueSource
Melting Point49–54 °C (lit.)
Boiling Point120–122 °C (1 mmHg)
Density1.1043 (rough estimate)
Optical Activity ($$[\alpha]_{20}^{D}$$)+4.2° (c = 1% in $$ H_2O $$)
pKa12.61 ± 0.45 (Predicted)
Solubility in WaterSparingly soluble

The compound’s optical activity and amphiphilic nature enable its interaction with biomolecules, while its low melting point facilitates handling in solution-phase reactions.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

105.078978594 g/mol

Monoisotopic Mass

105.078978594 g/mol

Heavy Atom Count

7

UNII

A16V466XOD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3228-51-1

Wikipedia

L-threoninol

Dates

Last modified: 08-15-2023

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